molecular formula C19H22N2O4 B4795104 N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide

N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide

Cat. No. B4795104
M. Wt: 342.4 g/mol
InChI Key: CVDOSDIPWHHSAG-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of guanylate cyclase (GC) activators. It was first synthesized by Bayer AG in 2001 as a potential treatment for cardiovascular diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide 41-2272 activates the soluble GC enzyme, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a potent vasodilator and has been shown to have anti-inflammatory effects. The activation of GC by N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide 41-2272 leads to an increase in cGMP levels, which results in vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to increase cGMP levels, which leads to vasodilation and anti-inflammatory effects. In addition, it has been shown to inhibit platelet aggregation, which could make it useful in the prevention of thrombosis.

Advantages and Limitations for Lab Experiments

N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide 41-2272 has several advantages for lab experiments. It is readily available, and its synthesis is relatively straightforward. In addition, it has been extensively studied, and its mechanism of action is well understood. However, N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide 41-2272 has some limitations. It is relatively expensive, and its effects can be variable, depending on the experimental conditions.

Future Directions

There are several potential future directions for the study of N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide 41-2272. One potential direction is the development of new GC activators that have improved potency and selectivity. Another potential direction is the study of N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide 41-2272 in the treatment of other diseases, such as cancer and neurodegenerative diseases. Finally, the development of new formulations of N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide 41-2272 that have improved pharmacokinetic properties could also be a potential future direction.
In conclusion, N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide 41-2272 is a promising compound with potential therapeutic applications. Its vasodilatory and anti-inflammatory effects make it a potential treatment for pulmonary hypertension and inflammatory diseases. Its mechanism of action is well understood, and it has been extensively studied. However, further research is needed to fully understand its potential and to develop new and improved formulations.

Scientific Research Applications

N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which makes it a potential treatment for pulmonary hypertension. In addition, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-4-11-20-18(22)16(21-19(23)17-6-5-12-25-17)13-14-7-9-15(24-2)10-8-14/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,22)(H,21,23)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDOSDIPWHHSAG-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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